3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate
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Overview
Description
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate is a chemical compound with the molecular formula C12H24BaN2O6S2 and a molecular weight of 493.786 g/mol . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate typically involves the reaction of appropriate alcohols with carbon disulfide and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiodicarbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored and controlled using advanced techniques to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiodicarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiodicarbonates depending on the nucleophile used.
Scientific Research Applications
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2-Dimethylpropyl) 1-methyl thiodicarbonate
- 3-(1,2-Dimethylpropyl) 1-propyl thiodicarbonate
- 3-(1,2-Dimethylpropyl) 1-butyl thiodicarbonate
Uniqueness
3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
65573-08-2 |
---|---|
Molecular Formula |
C9H16O3S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
ethyl 3-methylbutan-2-yloxycarbothioylsulfanylformate |
InChI |
InChI=1S/C9H16O3S2/c1-5-11-8(10)14-9(13)12-7(4)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
CWPWVEGNUSTIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC(=S)OC(C)C(C)C |
Origin of Product |
United States |
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